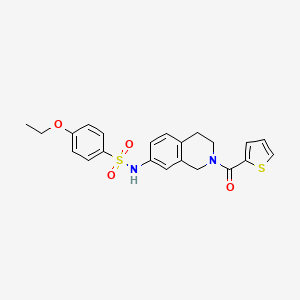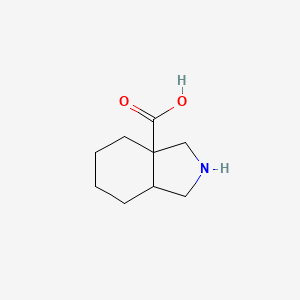
1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .
Molecular Structure Analysis
The molecular structure of “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications
Pharmaceutical Applications
Anti-Hypertensive Agents: Octahydro-1H-isoindole-3a-carboxylic acid has been investigated for its potential as an anti-hypertensive agent. It serves as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension .
Plant Hormone Derivatives
Indole-3-Acetic Acid (IAA) Precursor: Octahydro-1H-isoindole-3a-carboxylic acid is a precursor in the synthesis of indole-3-acetic acid (IAA) , a plant hormone produced from tryptophan degradation in higher plants. IAA plays a crucial role in plant growth, development, and responses to environmental stimuli .
Molecular Docking Studies
Anti-HIV-1 Activity: Researchers have explored novel indole derivatives, including octahydro-1H-isoindole-3a-carboxylic acid, for their anti-HIV-1 potential. Molecular docking studies have been conducted to evaluate their interactions with viral proteins, providing insights into their efficacy as anti-HIV agents .
Other Potential Applications
Beyond Pharmaceuticals: While the above fields represent well-studied applications, octahydro-1H-isoindole-3a-carboxylic acid may have additional unexplored uses. Further research is needed to uncover its potential in areas such as materials science, catalysis, or chemical synthesis.
Mechanism of Action
Target of Action
Octahydro-1H-isoindole-3a-carboxylic acid, also known as 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid or Octahydro-3aH-isoindole-3a-carboxylic acid, is primarily used as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, the RAAS’s ability to increase blood pressure is diminished . This leads to downstream effects such as reduced vasoconstriction and decreased release of aldosterone, a hormone that promotes sodium and water retention .
Result of Action
The molecular and cellular effects of octahydro-1H-isoindole-3a-carboxylic acid’s action, through its role in the production of Perindoprilat, include the inhibition of ACE at the cellular level, leading to systemic effects such as lowered blood pressure . This can be beneficial in conditions like hypertension and heart failure .
properties
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHXKZRQIOTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

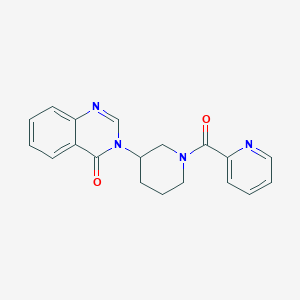
![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)
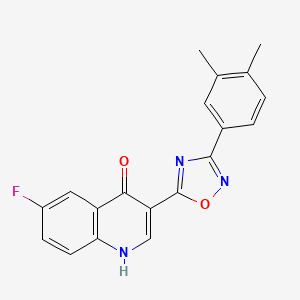
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
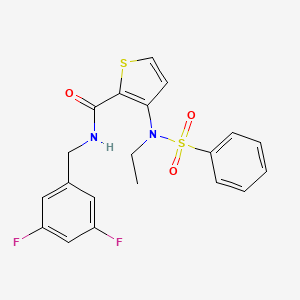
![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2775223.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775226.png)
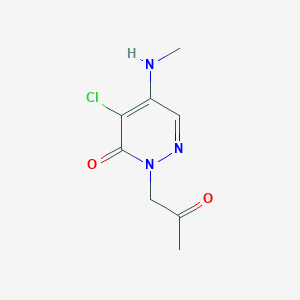
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
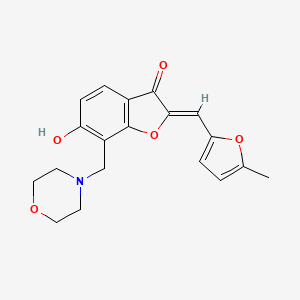
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
